4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Historical Development of Pyrazole (B372694) Chemistry in Organic Synthesis
The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr's synthesis of antipyrine (B355649) in 1883, a pyrazolone (B3327878) derivative that became a widely used analgesic and antipyretic. This discovery marked the beginning of extensive research into the synthesis and applications of pyrazole-containing compounds. dntb.gov.ua The classical Knorr synthesis, involving the condensation of β-diketones with hydrazines, remains a fundamental method for constructing the pyrazole core. mdpi.com Over the decades, numerous synthetic methodologies have been developed, expanding the accessibility and diversity of substituted pyrazoles. mdpi.comnih.gov
Structural Features and Unique Reactivity of Pyrazole Core Structures
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution within the ring. One nitrogen atom is typically pyridine-like (sp² hybridized and contributing one electron to the π-system), while the other is pyrrole-like (sp² hybridized and contributing two electrons to the π-system), especially when unsubstituted at the nitrogen. This electronic nature makes the C4 position of the pyrazole ring generally susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. The presence of substituents on the ring can significantly influence this reactivity.
Significance of Carbaldehyde Functionality in Pyrazole Derivatives for Synthetic Transformations
The carbaldehyde group (-CHO) is a versatile functional group that serves as a key electrophilic site for a wide range of chemical reactions. In pyrazole derivatives, the presence of a carbaldehyde group allows for:
Nucleophilic Addition: Reactions with various nucleophiles to form alcohols, amines, and other functional groups.
Condensation Reactions: Formation of Schiff bases, chalcones, and other condensation products. researchgate.net
Wittig and Related Reactions: Conversion of the aldehyde to an alkene.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
Cyclization Reactions: The carbaldehyde can participate in intramolecular or intermolecular cyclizations to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. rsc.orgresearchgate.netias.ac.in
These transformations make pyrazole carbaldehydes highly valuable intermediates in the synthesis of complex molecules with potential biological activity. researchgate.netchemmethod.com
Overview of Brominated Pyrazoles as Strategic Synthetic Intermediates
The introduction of a bromine atom onto the pyrazole ring provides a strategic handle for further functionalization through various cross-coupling reactions. sigmaaldrich.comjmcs.org.mx Brominated pyrazoles are particularly useful in:
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids. rsc.org
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Sonogashira Coupling: Coupling with terminal alkynes.
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
Stille Coupling: Reaction with organostannanes.
These palladium-catalyzed reactions have become indispensable tools in modern organic synthesis, allowing for the construction of complex molecular frameworks with high precision and efficiency. wikipedia.orgyoutube.comjocpr.com The position of the bromine atom on the pyrazole ring dictates the regioselectivity of these coupling reactions. clockss.org
Contextualization of 4-Bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde within Modern Heterocyclic Research
The compound this compound is a trifunctional molecule that embodies the strategic design of modern synthetic intermediates. It possesses:
A 1-isopropyl-substituted pyrazole core , which influences its solubility and steric environment.
A bromine atom at the C4 position , a prime location for electrophilic substitution and a versatile handle for cross-coupling reactions.
A carbaldehyde group at the C5 position , providing a site for a myriad of synthetic transformations.
This combination of functional groups makes it a highly valuable building block for the synthesis of a diverse range of more complex heterocyclic compounds, particularly for the construction of fused pyrazole systems and for the introduction of various substituents through sequential reactions at the bromo and carbaldehyde positions. Its utility is particularly evident in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known to exhibit a wide range of biological activities. rsc.orgresearchgate.net
Properties
CAS No. |
1517839-91-6 |
|---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 4 Bromo 1 Propan 2 Yl 1h Pyrazole 5 Carbaldehyde
Reactions at the Carbaldehyde Moiety (C5-CHO)
The aldehyde functional group is a key center for reactivity, participating in nucleophilic additions, oxidations, reductions, and condensation reactions.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the carbaldehyde is susceptible to attack by various nucleophiles. While specific studies on 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde are not extensively detailed in the reviewed literature, the general reactivity of aldehydes suggests that it will readily undergo nucleophilic addition reactions. For instance, the addition of Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Similarly, the addition of cyanide, often from sources like HCN, NaCN, or KCN, would produce the corresponding cyanohydrin. nih.gov
Oxidation Reactions to Carboxylic Acid Derivatives
The aldehyde group can be readily oxidized to a carboxylic acid. For the analogous compound, 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde, common oxidizing agents such as potassium permanganate or chromium trioxide are effective for this transformation. evitachem.com This reaction proceeds by converting the aldehyde into the corresponding carboxylic acid, 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, a valuable intermediate for the synthesis of amides and esters.
Table 1: Oxidation of Pyrazole-5-carbaldehyde
| Starting Material | Oxidizing Agent | Product |
|---|
Reduction Reactions to Alcohols
The reduction of the carbaldehyde moiety provides the corresponding primary alcohol. Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for this purpose. evitachem.com In the case of this compound, this reaction would yield (4-bromo-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol. This alcohol can then be further functionalized, for example, by conversion to a chloromethyl derivative using thionyl chloride, which can then be used in reactions like the Wittig reaction. nih.gov
Table 2: Reduction of Pyrazole-5-carbaldehyde
| Starting Material | Reducing Agent | Product |
|---|---|---|
| 4-bromo-1-propyl-1H-pyrazole-5-carbaldehyde | Sodium borohydride or Lithium aluminum hydride | (4-bromo-1-propyl-1H-pyrazol-5-yl)methanol evitachem.com |
Condensation Reactions with Active Methylene (B1212753) Compounds and Nitrogen Nucleophiles
The carbaldehyde group readily undergoes condensation reactions. The Knoevenagel condensation, for instance, involves the reaction with active methylene compounds. A study on various pyrazole (B372694) aldehydes demonstrated their successful condensation with malononitrile (B47326) in an aqueous ethanol (B145695) mixture using ammonium (B1175870) carbonate as a catalyst. beilstein-journals.org This reaction, when applied to this compound, would yield 2-((4-bromo-1-(propan-2-yl)-1H-pyrazol-5-yl)methylene)malononitrile.
Furthermore, the aldehyde reacts with nitrogen nucleophiles such as hydrazines to form hydrazones. For example, 1,3-diphenylpyrazole-4-carboxaldehyde has been shown to react with various aryl hydrazine (B178648) derivatives in refluxing methanol with a catalytic amount of acetic acid to produce the corresponding hydrazones in good yields. ekb.eg Similarly, reaction with cyanoacetic hydrazide can also occur. ekb.eg
Transformations via the Bromine Substituent (C4-Br)
The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the bromopyrazole and various organoboron compounds. While a specific example for the title compound is not available, the Suzuki-Miyaura coupling of other brominated pyrazole and related indole derivatives is well-documented. For instance, 5-bromo-1-ethyl-1H-indazole has been successfully coupled with N-Boc-2-pyrroleboronic acid using a Pd(dppf)Cl2 catalyst. researchgate.net A general procedure for the Suzuki-Miyaura coupling of aryl halides involves reacting the halide with an aryl boronic acid in the presence of a palladium catalyst like palladium acetate with a phosphine (B1218219) ligand, and a base such as aqueous sodium carbonate. researchgate.net This methodology can be applied to couple this compound with a variety of aryl and heteroaryl boronic acids.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the bromopyrazole with terminal alkynes. nih.govresearchgate.net Research on 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has shown successful Sonogashira coupling with trimethylsilylacetylene using a palladium catalyst. sioc-journal.cn The reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. nih.govresearchgate.net This reaction would allow for the introduction of various alkynyl groups at the C4 position of the pyrazole ring.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. researchgate.net While specific examples with the title compound are scarce, the ligandless palladium-catalyzed Heck reaction of 4-ethenyl-1H-pyrazoles with 5-bromo-3H-indoles has been reported, demonstrating the feasibility of such couplings involving pyrazole systems. researchgate.net A general protocol for the Heck reaction might involve reacting this compound with an alkene in the presence of a palladium catalyst and a base. researchgate.net
Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Brominated Heterocycles
| Reaction | Substrate Example | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2, K2CO3 researchgate.net | Heterobiaryl |
| Sonogashira | 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)2, XPhos sioc-journal.cn | Arylalkyne |
Nucleophilic Aromatic Substitution Reactions
The pyrazole ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) at the C4 position. This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing carbaldehyde group at the C5 position, which is ortho to the bromine atom. This arrangement stabilizes the negatively charged Meisenheimer intermediate that forms during the reaction, thereby facilitating the displacement of the bromide leaving group.
A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of 4-substituted pyrazole derivatives. evitachem.com Common nucleophiles include amines, thiols, and alkoxides, which yield the corresponding 4-amino, 4-thioether, and 4-ether pyrazole compounds, respectively. These reactions are foundational for introducing new functional groups and building molecular complexity from the parent compound.
| Nucleophile (Nu-H) | Reagent Example | Resulting Product Structure | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Piperidine (B6355638) | 4-(Piperidin-1-yl)-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | 4-Aminopyrazole |
| Thiol (RSH) | Benzenethiol | 4-(Phenylthio)-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | 4-Thioetherpyrazole |
| Alkoxide (RO⁻) | Sodium Methoxide | 4-Methoxy-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde | 4-Alkoxypyrazole |
Generation of Organometallic Intermediates
The carbon-bromine bond at the C4 position serves as a synthetic handle for the generation of organometallic intermediates, such as organolithium or Grignard reagents. This transformation is typically achieved through halogen-metal exchange, for instance, by treating the compound with an organolithium reagent like n-butyllithium at low temperatures. Such bromine-lithium exchange reactions have been successfully demonstrated on other substituted bromopyrazole systems. nih.gov
However, the presence of the electrophilic aldehyde group is incompatible with these highly nucleophilic and basic organometallic reagents. Therefore, a protection-reaction-deprotection strategy is necessary. The aldehyde is first converted into a non-reactive functional group, such as an acetal. Following the protection step, halogen-metal exchange can be performed to generate the C4-lithiated pyrazole, which can then react with various electrophiles. A final deprotection step restores the aldehyde functionality. This sequence allows for the introduction of a wide array of substituents at the C4 position.
| Electrophile | Reagent Example | Resulting C4-Substituent | Reaction Type |
|---|---|---|---|
| Carbon Dioxide | CO₂ (gas) | -COOH (Carboxylic acid) | Carboxylation |
| Aldehyde | Benzaldehyde | -CH(OH)Ph (Secondary alcohol) | Addition |
| Alkyl Halide | Methyl Iodide | -CH₃ (Methyl) | Alkylation |
| Borate Ester | Trimethyl borate | -B(OH)₂ (Boronic acid) | Borylation |
Reactions Involving the Pyrazole Core and N1-Substituent
Electrophilic Aromatic Substitution on Pyrazole Ring
In unsubstituted pyrazoles, electrophilic aromatic substitution (EAS) preferentially occurs at the C4 position, which possesses the highest electron density. rrbdavc.orgscribd.comquora.com In this compound, the C4 position is blocked by the bromine atom, leaving only the C3 position available for substitution.
The feasibility of an electrophilic attack at C3 is governed by the combined electronic effects of the existing substituents. The N1-isopropyl group is weakly activating, while the C5-carbaldehyde group is strongly deactivating and directs incoming electrophiles to the meta position (C3). The C4-bromo group is also deactivating but directs ortho/para, which in this case also corresponds to the C3 and C5 positions. While the directing effects of both the aldehyde and the bromine group converge on the C3 position, the powerful deactivating nature of the aldehyde group significantly reduces the nucleophilicity of the pyrazole ring. This strong deactivation makes further electrophilic substitution on the ring kinetically unfavorable and challenging to achieve under standard EAS conditions.
Reactions of the N1-Isopropyl Group (e.g., Oxidation, Cleavage)
The N1-isopropyl group is generally a stable substituent. Reactions involving the cleavage of N-alkyl groups on heterocyclic rings typically require harsh conditions or specific, powerful reagents. While not common, oxidative cleavage of C(sp³)–C(sp³) bonds in an isopropyl group attached to a pyrazole ring has been documented in the context of a ruthenium complex upon treatment with oxygen, resulting in the formation of an acetyl group. rsc.org This demonstrates that under specific, metal-mediated oxidative conditions, the isopropyl group can undergo transformation. However, such reactions are highly specialized and are not considered general transformations for this substrate under typical laboratory conditions. Direct oxidation or cleavage of the N1-isopropyl group without affecting other sensitive parts of the molecule, such as the aldehyde, remains a significant synthetic challenge.
Formation of Fused Heterocyclic Systems Utilizing this compound
Intramolecular Cyclization Reactions
This molecule is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo-annulated pyridines. semanticscholar.orgsemanticscholar.org The synthetic strategy typically involves a two-step sequence: an initial intermolecular condensation at the C5-aldehyde, followed by an intramolecular cyclization that utilizes the C4-bromo atom as a leaving group.
A common approach is a variation of the Friedländer annulation. The aldehyde is first condensed with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base. This forms a vinylidene intermediate. The partner reagent is chosen such that it also contains a nucleophilic group (e.g., an amine or an enamine) that, in a subsequent step, can perform an intramolecular nucleophilic aromatic substitution on the C4 position, displacing the bromine and forming a new six-membered ring fused to the pyrazole core. This methodology provides a versatile route to pyrazolo[4,3-b]pyridines and related fused systems.
| Condensation Partner | Reaction Conditions | Fused Heterocyclic System |
|---|---|---|
| Malononitrile | Base-catalyzed condensation, then thermal or base-mediated cyclization | Aminocyanopyrazolo[4,3-b]pyridine |
| Ethyl Cyanoacetate | Base-catalyzed condensation, then thermal or base-mediated cyclization | Aminocarboethoxypyrazolo[4,3-b]pyridine |
| Cyclohexanone (with an ammonia source) | Friedländer Annulation | Tetrahydropyrazolo[4,3-b]quinoline |
Annulation Strategies for Pyrazole-Fused Scaffolds
The strategic position of the aldehyde group adjacent to a nitrogen atom in the pyrazole ring makes this compound a versatile precursor for the synthesis of a variety of pyrazole-fused heterocyclic systems. semanticscholar.orgsemanticscholar.org Annulation, or ring-forming, reactions leverage the reactivity of the carbaldehyde and the adjacent ring nitrogen or a suitably introduced functional group to construct new rings fused to the pyrazole core. These strategies are critical in medicinal chemistry for creating novel scaffolds with diverse biological activities. nih.gov
Common annulation strategies involving pyrazole-carbaldehydes include:
Synthesis of Pyrazolo[3,4-d]pyrimidines: This is one of the most explored pathways, typically involving the cyclocondensation of the pyrazole-5-carbaldehyde with compounds containing an active methylene group adjacent to a nitrile or with amidine derivatives. For instance, reaction with formamide or benzamidine can lead to the formation of the fused pyrimidine (B1678525) ring. semanticscholar.org The aldehyde group first reacts to form an intermediate which then undergoes intramolecular cyclization to yield the bicyclic system.
Synthesis of Pyrazolo[3,4-b]pyridines: These scaffolds can be synthesized through multicomponent reactions. A common approach involves the condensation of the pyrazole-carbaldehyde with an active methylene nitrile (like malononitrile) and a ketone or another suitable C-H acid in the presence of a base catalyst. The reaction proceeds through a series of condensation and cyclization steps to build the pyridine (B92270) ring onto the pyrazole framework.
Synthesis of Pyrazolo[3,4-d]pyridazines: The construction of the pyridazine ring can be achieved by reacting the pyrazole-5-carbaldehyde with hydrazine derivatives. The initial step is the formation of a hydrazone at the aldehyde position, which can then undergo cyclization with a neighboring functional group (often an ester or nitrile introduced in a separate step) to form the fused six-membered ring.
Synthesis of Thieno[2,3-c]pyrazoles: Annulation can also be used to form five-membered fused rings. The reaction of a 5-chloro-pyrazole-4-carbaldehyde (a related precursor) with methyl thioglycolate demonstrates the potential for forming fused thiophene rings. semanticscholar.org This suggests that this compound could undergo similar transformations, likely involving initial substitution of the bromine atom followed by cyclization.
The following table summarizes key annulation strategies applicable to pyrazole-5-carbaldehydes for the formation of fused heterocyclic systems.
| Fused Scaffold | Reagents/Reaction Type | General Mechanism |
| Pyrazolo[3,4-d]pyrimidine | Amidines, Formamide | Cyclocondensation |
| Pyrazolo[3,4-b]pyridine | Active Methylene Nitriles, C-H Acids | Multicomponent Condensation/Cyclization |
| Pyrazolo[1,5-a]pyrimidine (B1248293) | 5-Aminopyrazoles | Condensation/Cyclization |
| Pyrazolo[3,4-e]indolizine | Methylene Active Nitriles, followed by intramolecular cyclization | Condensation followed by Intramolecular Cyclization |
Regioselectivity and Stereoselectivity Considerations in Fused System Formation
When constructing fused heterocyclic systems from precursors like this compound, controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the new ring is paramount. These factors are crucial as different regioisomers or stereoisomers can exhibit vastly different biological activities.
Regioselectivity: Regioselectivity in the formation of fused pyrazoles is often dictated by the nature of the reactants and the reaction conditions. nih.govacs.org In annulation reactions involving unsymmetrical reagents, the formation of more than one regioisomeric product is possible.
For example, in the synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction, the regiochemical outcome is determined by the sequence of bond formation during the cyclization step. The substitution pattern on the pyrazole ring and the electronic properties of the reactants can influence which nucleophilic site attacks which electrophilic site, thereby directing the formation of a specific isomer. nih.gov Studies on the synthesis of substituted pyrazoles have shown that the choice of solvent can dramatically influence regioselectivity. acs.org For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to increase the regioselectivity in pyrazole formation compared to standard solvents like ethanol. acs.org
Key factors influencing regioselectivity include:
Steric Hindrance: Bulky substituents on the pyrazole ring or the reacting partner can favor the formation of the less sterically hindered regioisomer. nih.gov
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the pyrazole and the reactant can activate or deactivate certain positions, guiding the cyclization pathway. The bromine atom at the 4-position of the title compound is an electron-withdrawing group that influences the electron density of the pyrazole ring.
Reaction Conditions: Temperature, catalysts, and solvents can alter the reaction mechanism (e.g., kinetic vs. thermodynamic control), leading to different isomeric ratios. nih.gov For instance, one-pot procedures versus stepwise protocols can affect the chemo- and regioselective outcome. nih.gov
Stereoselectivity: Stereoselectivity becomes a critical consideration when the annulation reaction creates one or more chiral centers in the newly formed fused ring. While the synthesis of the aromatic fused pyrazoles often results in achiral products, the formation of partially saturated (e.g., dihydropyrazolo) fused systems can generate stereoisomers. nih.gov
The stereoselective synthesis of fused pyrazoles can be achieved through several strategies:
Chiral Auxiliaries: Using a chiral auxiliary attached to one of the reactants can direct the formation of a specific stereoisomer.
Asymmetric Catalysis: Employing a chiral catalyst can create a chiral environment for the reaction, favoring the formation of one enantiomer or diastereomer over another.
Substrate Control: The inherent chirality of a starting material can influence the stereochemical outcome of the annulation, as seen in the stereoselective synthesis of isosteviol-fused pyrazolines and pyrazoles. nih.gov
In the context of this compound, stereocontrol would be particularly relevant in reactions leading to reduced fused rings, such as pyrazolo-fused pyrazolines or tetrahydropyridines. The approach of the reactants to the plane of the pyrazole ring during the cyclization step would determine the resulting stereochemistry.
The following table outlines key considerations for controlling selectivity in the formation of fused systems.
| Selectivity Type | Controlling Factors | Example Application |
| Regioselectivity | Steric effects, electronic effects, solvent choice, reaction temperature, catalysts. nih.govacs.orgnih.gov | Synthesis of a specific N1-substituted pyrazole isomer over another by modifying reaction conditions. nih.gov |
| Stereoselectivity | Chiral catalysts, chiral starting materials, substrate-controlled diastereoselection. nih.gov | Intramolecular 1,3-dipolar cycloaddition to create specific stereochemistry in fused pyrazoline derivatives. nih.gov |
Advanced Derivatization and Functionalization Strategies for the Pyrazole Scaffold
Strategic Modification of the Carbaldehyde Group
The aldehyde functionality at the C5 position is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon framework.
The condensation of the pyrazole-5-carbaldehyde with primary amines, hydroxylamine (B1172632), or hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions typically proceed under mild, acid-catalyzed conditions and are fundamental for creating derivatives with a wide range of biological activities and for use as intermediates in further synthetic transformations. rsc.orgchim.it
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. rsc.org The resulting derivatives are not only stable compounds in their own right but can also serve as precursors for more complex heterocyclic systems. For instance, hydrazones can be cyclized to form various five- and six-membered rings.
Recent research on pyrazole (B372694) carbaldehydes has demonstrated the efficient synthesis of these derivatives. For example, various substituted anilines can be condensed with pyrazole-1-carbaldehyde in the presence of sodium hydroxide (B78521) in ethanol (B145695) to produce the corresponding imines. rsc.org Similarly, pyrazole oximes have been synthesized by reacting pyrazole carbaldehydes with hydroxylamine hydrochloride. mdpi.comnih.gov These established methods are directly applicable to 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde.
| Reactant | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Aniline | Imine (Schiff Base) | Ethanol, catalytic NaOH, reflux | rsc.org |
| Hydroxylamine (NH₂OH·HCl) | Oxime | Ethanol/Pyridine (B92270), reflux | mdpi.comnih.gov |
| Hydrazine (B178648) (N₂H₄·H₂O) | Hydrazone | Ethanol, reflux | General Knowledge |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Ethanol, catalytic H₂SO₄, room temperature | rsc.org |
To extend the carbon chain at the C5 position, classic olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are invaluable. wikipedia.orgorganic-chemistry.org These reactions convert the aldehyde into an alkene, providing a C=C double bond that can be further functionalized.
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by treating a phosphonium (B103445) salt with a strong base. wikipedia.orgorganic-chemistry.org The stereochemical outcome (E or Z-alkene) is dependent on the stability of the ylide used. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides yield the E-alkene. wikipedia.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. A significant feature of the HWE reaction is its high stereoselectivity, typically yielding the (E)-alkene as the major product. wikipedia.orgnih.gov
| Reaction | Reagent | Typical Base | Predominant Product Stereochemistry | Key Advantages |
|---|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | n-BuLi, NaH, NaOMe | Ylide-dependent (Z for non-stabilized, E for stabilized) | Wide availability of phosphonium salts. wikipedia.org |
| Horner-Wadsworth-Emmons | Phosphonate carbanion ((RO)₂P(O)CH⁻R) | NaH, K₂CO₃, DBU | (E)-alkene | Higher reactivity of the anion; easy byproduct removal. wikipedia.org |
Exploitation of the Bromine Atom for Further Functionalization
The C4-bromo substituent is a key functional group for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Suzuki-Miyaura and Sonogashira reactions are particularly well-suited for the functionalization of 4-bromopyrazoles.
The Suzuki-Miyaura coupling reaction involves the coupling of the 4-bromopyrazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly versatile, tolerates a wide range of functional groups, and allows for the introduction of aryl, heteroaryl, and vinyl substituents. acs.orgorganic-chemistry.orgmdpi.com Studies on 4-bromopyrazoles have shown that catalyst systems like Pd(PPh₃)₄ with Na₂CO₃ or more advanced precatalysts can effectively mediate this transformation. nih.govorganic-chemistry.org
The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond by coupling the 4-bromopyrazole with a terminal alkyne. nih.govnih.gov This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. nih.govnih.govresearchgate.net The resulting 4-alkynylpyrazoles are valuable intermediates for the synthesis of more complex structures, including heterocycles and conjugated systems. mdpi.comsmolecule.com
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Introduced Group |
|---|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or XPhos Pd G2 | Na₂CO₃, K₃PO₄ | Aryl, Heteroaryl, Vinyl nih.govacs.org |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N, NHiPr₂ | Alkynyl nih.govnih.govmdpi.com |
Beyond C-C bonds, the bromine atom can be replaced by various heteroatoms through cross-coupling chemistry, significantly expanding the accessible chemical space.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgresearchgate.netlibretexts.org This reaction is highly effective for a wide range of primary and secondary amines, including anilines and alkylamines. nih.govresearchgate.netsemanticscholar.org Studies on 4-bromo-1H-1-tritylpyrazole have shown that Pd(dba)₂ with a bulky phosphine (B1218219) ligand like tBuDavePhos can be used, although the success with certain alkylamines can be limited due to β-hydride elimination. researchgate.netresearchgate.netresearchgate.net In such cases, copper-catalyzed conditions may offer a complementary approach. nih.govresearchgate.net
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O and C-S bonds. researchgate.net The reaction of 4-bromopyrazoles with phenols or alcohols (C-O coupling) or thiols (C-S coupling) in the presence of a copper catalyst and a base can provide the corresponding ethers and thioethers. researchgate.netrsc.org Modern protocols often use soluble copper catalysts with ligands like phenanthrolines or amino acids to facilitate the reaction under milder conditions than the traditional high-temperature procedures. chim.itnih.govlookchem.com
| Reaction | Bond Formed | Nucleophile | Typical Catalyst | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Palladium(0) with phosphine ligands | wikipedia.orgnih.govresearchgate.netresearchgate.net |
| Ullmann-type C-O Coupling | C-O | Alcohols, Phenols | Copper(I) or Copper(II) salts | chim.itnih.govresearchgate.net |
| Ullmann-type C-S Coupling | C-S | Thiols | Copper(I) salts | researchgate.netrsc.org |
Manipulations at the N1-Isopropyl Position and Pyrazole Ring Nitrogen Atoms
Modifying the N1-substituent of a pyrazole ring presents a significant synthetic challenge due to the high stability of the N-C bond. Direct functionalization of the isopropyl group or its complete removal (N-dealkylation) are not common transformations and often require harsh conditions or specialized reagents.
N-Dealkylation: The cleavage of an N-alkyl group from a pyrazole is generally difficult. An older method describes the N-dealkylation of certain pyrazoles using pyridine hydrochloride at high temperatures, though its applicability to a sterically hindered and robust isopropyl group is not well-established and may lead to decomposition. acs.org Modern methods for N-dealkylation are scarce, making this a less viable strategy for routine derivatization.
Functionalization of the Isopropyl Group: Direct C-H functionalization of the isopropyl group without affecting the pyrazole ring is a formidable challenge. Such reactions would likely lack selectivity and require advanced catalytic systems that are not yet broadly applied in this context. One report describes an oxidative cleavage of a C-C bond within an isopropyl group on a pyrazole ligand coordinated to a ruthenium complex, but this is a highly specific transformation and not a general synthetic method. rsc.org
Manipulation of the Pyrazole Ring Nitrogen: While direct manipulation of the N1-isopropyl group is limited, the reactivity of the pyrazole ring can be influenced through the second nitrogen atom (N2). Quaternization of the N2 atom by reaction with an alkylating agent would form a pyrazolium (B1228807) salt. This would significantly alter the electronic properties of the ring, potentially making the N1-isopropyl group more susceptible to nucleophilic attack or rearrangement, although this remains an area requiring further exploration.
Given the synthetic challenges, a more practical approach for introducing diversity at the N1 position often involves the synthesis of the pyrazole ring from a different N-substituted hydrazine precursor rather than attempting to modify the existing N1-isopropyl group.
Modification of the Isopropyl Group
C–H Activation Strategies: One theoretical approach involves the use of transition-metal-catalyzed C–H activation. In this strategy, the pyrazole ring itself can act as a directing group to guide a metal catalyst, typically palladium, to activate a C(sp³)–H bond on the attached alkyl substituent. Research on analogous systems has shown that pyrazole-directed C(sp³)–H arylation is conceptually possible. nih.gov However, this method is highly sensitive to steric effects. For an N-isopropyl group, the significant steric hindrance around the chelating nitrogen atom can severely hamper the reaction, often leading to low yields. nih.gov Studies have demonstrated that while N-ethyl groups can be tolerated in such reactions, the bulkier N-isopropyl group can decrease the yield to as low as 32%, and further branching can completely halt the reaction. nih.gov
Dealkylation-Realkylation: A more feasible, albeit indirect, strategy for modifying the isopropyl substituent is a dealkylation-realkylation sequence. This two-step process involves the initial cleavage of the N-isopropyl group to generate the corresponding N-H pyrazole intermediate, followed by the introduction of a new substituent at the N1 position. Various chemical methods are known for the N-dealkylation of amines and N-heterocycles, which could potentially be adapted for this purpose. mdpi.com This approach allows for the complete replacement of the isopropyl group with a wide array of other alkyl or aryl moieties, offering substantial molecular diversity.
Table 1: Potential Dealkylation-Realkylation Strategies
| Step | Reagent/Condition | Intermediate/Product | Purpose |
|---|---|---|---|
| Dealkylation | Modified Polonovski Reaction (e.g., m-CPBA followed by FeCl₂) | 4-bromo-1H-pyrazole-5-carbaldehyde | Cleavage of the N-isopropyl group. mdpi.com |
| Realkylation | Alkyl halide (e.g., Benzyl bromide) + Base (e.g., K₂CO₃) | 4-bromo-1-benzyl-1H-pyrazole-5-carbaldehyde | Introduction of a new N1-substituent. |
| Realkylation | Aryl boronic acid + Cu(OAc)₂ (Chan-Lam coupling) | 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde | Introduction of a new N1-aryl group. |
Reactions at the Pyrazole Nitrogen Atoms (N2)
In 1-substituted pyrazoles, the nitrogen atom at the N2 position is typically less nucleophilic and more sterically hindered than the N1 atom in an unsubstituted pyrazole. Despite this, it retains a lone pair of electrons and can react with potent electrophiles to form quaternary ammonium (B1175870) salts, known as pyrazolium salts.
N-Quaternization to Form Pyrazolium Salts: The reaction of this compound with strong alkylating or acylating agents can lead to the formation of a 1,2-disubstituted pyrazolium salt. This process, known as quaternization, involves the N2 nitrogen atom attacking the electrophile, resulting in a positively charged pyrazolium ring. researchgate.net Typical reagents used for this transformation include alkyl halides (e.g., iodomethane), alkyl triflates, or oxonium salts. The resulting pyrazolium salts are stable, crystalline compounds. nih.gov
These pyrazolium salts are not merely static products; they are valuable synthetic intermediates. For instance, under basic conditions, they can be deprotonated to form pyrazolium ylides, which are versatile dipoles that can participate in various cycloaddition and rearrangement reactions to construct more complex heterocyclic systems. researchgate.net
Table 2: Illustrative N2-Quaternization Reactions
| Electrophilic Reagent | Reagent Class | Resulting Cationic Product |
|---|---|---|
| Iodomethane (CH₃I) | Alkyl Halide | 4-bromo-5-formyl-1-isopropyl-2-methyl-1H-pyrazol-2-ium |
| Benzyl Bromide (BnBr) | Alkyl Halide | 2-benzyl-4-bromo-5-formyl-1-isopropyl-1H-pyrazol-2-ium |
| Methyl trifluoromethanesulfonate (B1224126) (MeOTf) | Alkyl Triflate | 4-bromo-5-formyl-1-isopropyl-2-methyl-1H-pyrazol-2-ium |
Spectroscopic and Structural Elucidation Methodologies for Substituted Pyrazole Carbaldehydes
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Assignment
NMR spectroscopy is the most powerful method for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. For 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule.
The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between δ 9.5 and 10.5 ppm. The single proton on the pyrazole (B372694) ring (H-3) would also appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent nitrogen atom and the bromine at the C-4 position.
The isopropyl group attached to the nitrogen atom (N-1) gives rise to a characteristic pattern. The methine proton (-CH(CH₃)₂) appears as a septet, a multiplet with seven lines, due to coupling with the six equivalent protons of the two methyl groups. This signal is typically found in the range of δ 4.5-5.5 ppm. The six methyl protons (-CH(CH₃)₂) appear as a doublet in the upfield region, usually between δ 1.3 and 1.6 ppm, due to coupling with the single methine proton.
A representative ¹H NMR data table, based on analogous structures, is presented below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) |
| Pyrazole-H3 | 7.8 - 8.2 | Singlet (s) |
| Isopropyl-CH | 4.8 - 5.2 | Septet (sept) |
| Isopropyl-CH₃ | 1.4 - 1.6 | Doublet (d) |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.
The carbonyl carbon of the aldehyde group is the most downfield signal, typically appearing in the range of δ 180-190 ppm. The carbon atoms of the pyrazole ring (C-3, C-4, and C-5) would have chemical shifts determined by the substituents. The C-5 carbon, bearing the aldehyde group, would be significantly downfield. The C-4 carbon, attached to the electronegative bromine atom, would also be deshielded, while the C-3 carbon would be influenced by the adjacent nitrogen atoms.
The carbons of the N-isopropyl group would appear in the upfield region of the spectrum. The methine carbon (-CH(CH₃)₂) is expected around δ 50-60 ppm, and the equivalent methyl carbons (-CH(CH₃)₂) would be found further upfield.
A representative ¹³C NMR data table is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde-C=O | 182 - 188 |
| Pyrazole-C5 | 140 - 145 |
| Pyrazole-C3 | 135 - 140 |
| Pyrazole-C4 | 110 - 115 |
| Isopropyl-CH | 52 - 58 |
| Isopropyl-CH₃ | 21 - 24 |
While one-dimensional NMR provides information about the chemical environments of protons and carbons, two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For the target molecule, a COSY spectrum would show a cross-peak between the methine proton of the isopropyl group and the methyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the isopropyl methine and methyl groups, as well as the proton and carbon at the 3-position of the pyrazole ring.
Infrared (IR) and Mass Spectrometry (MS) Applications
IR spectroscopy and mass spectrometry provide complementary information to NMR in the structural elucidation of organic molecules.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, which is expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of bands around 2820 and 2720 cm⁻¹. The C-H stretching vibrations of the isopropyl group and the pyrazole ring would be observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.
A table of expected IR absorption bands is provided below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| Aldehyde C-H | Stretch | ~2820 and ~2720 |
| Alkyl C-H | Stretch | 2950 - 2990 |
| Aldehyde C=O | Stretch | 1680 - 1700 |
| Pyrazole C=N/C=C | Stretch | 1400 - 1600 |
| C-Br | Stretch | 500 - 650 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also reveal structural details through the analysis of fragmentation patterns.
For this compound, the molecular formula is C₇H₉BrN₂O. The presence of bromine is distinctive in mass spectrometry due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units.
The expected molecular ion peaks would be at m/z 216 (for ⁷⁹Br) and 218 (for ⁸¹Br). Common fragmentation pathways would likely involve the loss of the isopropyl group, the aldehyde group (as CO), or the bromine atom.
A table of expected major ions in the mass spectrum is presented below.
| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |
| [M]⁺ | 216 / 218 | Molecular Ion |
| [M-CH₃]⁺ | 201 / 203 | Loss of a methyl radical |
| [M-C₃H₇]⁺ | 173 / 175 | Loss of the isopropyl radical |
| [M-CHO]⁺ | 187 / 189 | Loss of the formyl radical |
| [M-Br]⁺ | 137 | Loss of the bromine radical |
X-ray Crystallographic Analysis for Molecular Architecture and Conformation
X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms, bond lengths, bond angles, and torsional angles within a crystalline solid. This information is crucial for confirming the connectivity of the atoms, as determined by other spectroscopic methods, and for understanding the molecule's preferred conformation in the solid state.
While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as other halogenated pyrazole derivatives, provides a strong basis for predicting its structural characteristics. For instance, the pyrazole ring is expected to be essentially planar, a common feature for this aromatic heterocyclic system. The propan-2-yl (isopropyl) group and the carbaldehyde substituent will be positioned on the pyrazole ring, and their relative orientations will be determined by steric and electronic factors.
Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined with high precision.
For a compound like this compound, a single crystal X-ray diffraction study would yield precise data on its crystal system, space group, and unit cell dimensions. Based on analyses of similar pyrazole derivatives, one could anticipate a monoclinic or orthorhombic crystal system. researchgate.net The data obtained would allow for the unambiguous determination of all bond lengths and angles.
Illustrative Crystallographic Data for a Substituted Pyrazole Carbaldehyde
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 12.0 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Volume (ų) | 850 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.65 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters obtained from a single crystal X-ray diffraction experiment for a molecule of this type.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of intermolecular interactions, which can range from strong hydrogen bonds to weaker van der Waals forces.
In the case of this compound, several types of intermolecular interactions would be anticipated. The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atoms. mdpi.com
The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. Understanding these interactions is critical as they can influence physical properties such as melting point, solubility, and crystal morphology. For instance, the crystal packing of 4-chloro- and 4-bromo-1H-pyrazole are isostructural, forming trimeric units through hydrogen bonding. mdpi.com
Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
| Halogen Bond | C-Br | N (pyrazole) | The electrophilic region of the bromine atom interacts with the lone pair of a nitrogen atom on an adjacent pyrazole ring. |
| Halogen Bond | C-Br | O (carbonyl) | The electrophilic region of the bromine atom interacts with the lone pair of the carbonyl oxygen atom. |
| Weak Hydrogen Bond | C-H (pyrazole) | O (carbonyl) | A hydrogen atom on the pyrazole ring of one molecule forms a weak hydrogen bond with the carbonyl oxygen of a neighboring molecule. |
| Weak Hydrogen Bond | C-H (isopropyl) | O (carbonyl) | A hydrogen atom on the isopropyl group interacts with the carbonyl oxygen of an adjacent molecule. |
| π-π Stacking | Pyrazole Ring | Pyrazole Ring | The aromatic pyrazole rings of adjacent molecules stack on top of each other, contributing to the stability of the crystal lattice. |
Note: This table presents potential intermolecular interactions based on the analysis of structurally related compounds.
Computational and Theoretical Investigations of 4 Bromo 1 Propan 2 Yl 1h Pyrazole 5 Carbaldehyde
Electronic Structure and Reactivity Predictions (e.g., DFT calculations)
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. researchgate.net By solving the Schrödinger equation within the framework of DFT, it is possible to obtain valuable information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide crucial insights into the molecule's ability to act as an electron donor or acceptor.
For pyrazole (B372694) derivatives, the HOMO is typically a π-orbital distributed over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher reactivity.
Table 1: Calculated HOMO, LUMO, and Energy Gap values for representative Pyrazole Derivatives (in eV). jcsp.org.pk
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 4 | -5.44 | -1.21 | 4.23 |
| 5 | -5.56 | -1.24 | 4.32 |
| 6 | -5.63 | -1.41 | 4.22 |
| 7 | -5.37 | -1.37 | 4.00 |
| 8 | -5.67 | -1.79 | 3.88 |
| 9 | -5.37 | -1.13 | 4.24 |
| 10 | -5.54 | -1.14 | 4.40 |
| Data extracted from a study on pyrazole-carboxamides, where the compound numbers (4-10) refer to the specific structures in the original publication. |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is fundamental to understanding its reactivity, particularly for predicting sites of electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. asrjetsjournal.org Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
For pyrazole itself, the electron density is highest on the two nitrogen atoms (N1 and N2) and the C4 carbon, making these positions susceptible to electrophilic substitution. mdpi.com Conversely, the C3 and C5 positions have lower electron density and are more likely to undergo nucleophilic attack. mdpi.com
In 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, the presence of the bromine atom at the C4 position and the carbaldehyde group at the C5 position significantly influences the charge distribution. The bromine atom, being electronegative, will withdraw electron density from the pyrazole ring through an inductive effect. The carbaldehyde group is also strongly electron-withdrawing. This will further decrease the electron density at the C5 position and on the pyrazole ring in general. The MESP of a simple pyrazole shows negative potential around the nitrogen atoms, indicating their nucleophilic character. researchgate.netresearchgate.net The introduction of the bromo and carbaldehyde substituents in the target molecule would be expected to modulate this potential map significantly. The aldehyde oxygen, with its lone pairs, will be a region of high negative potential, while the aldehyde carbon will be a site of positive potential, making it susceptible to nucleophilic attack.
Mechanistic Studies of Key Transformations
Understanding the mechanisms of chemical reactions is crucial for controlling reaction outcomes and designing new synthetic methodologies. Computational chemistry provides powerful tools to investigate reaction pathways, identify transition states, and calculate activation energies, offering deep insights into the factors that govern chemical transformations.
Transition State Analysis for Reaction Pathways
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rate of a reaction in terms of the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize transition state structures.
For pyrazole derivatives, various reactions have been studied computationally. For example, the N-alkylation of pyrazoles with halomethanes has been investigated using DFT. rsc.org These studies have shown that the reaction proceeds through a one-step mechanism, and the analysis of the transition state energies can correctly predict the regioselectivity of the alkylation (i.e., whether it occurs at the N1 or N2 position). rsc.org
Cycloaddition reactions involving pyrazole derivatives have also been a subject of computational investigation. For instance, the [3+2] cycloaddition of sydnones with alkynes to form pyrazoles is a well-established reaction. acs.org Computational studies of these reactions help in understanding the regioselectivity and the factors that influence the reaction rate. acs.org While a specific transition state analysis for a reaction involving this compound is not available, studies on similar systems, such as the cycloaddition of nitrile imines with α,β-unsaturated aldehydes, provide a framework for how such a reaction might be analyzed computationally. acs.org
Activation Energy Calculations for Rate Determination
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. DFT calculations can provide accurate estimates of activation energies, which can then be used to predict reaction rates and understand the influence of substituents on reactivity.
Studies on the isomerization of N-substituted pyrazoles have shown that DFT calculations can predict activation Gibbs energies that are in good agreement with experimental values. rsc.orgresearchgate.net For example, the activation Gibbs energies for the isomerization of various N-substituted pyrazoles have been calculated to be in the range of 55-68 kcal/mol. rsc.orgresearchgate.net These high activation barriers indicate that these reactions require significant energy input, such as high temperatures, to proceed at a reasonable rate. rsc.orgresearchgate.net
While specific activation energy data for reactions of this compound is not available, Table 2 presents calculated activation Gibbs energies for the isomerization of a series of N-substituted pyrazoles, which demonstrates the utility of computational methods in quantifying the energetic barriers of reactions involving the pyrazole core.
Table 2: Calculated Activation Gibbs Energies for Isomerization of N-Substituted Pyrazoles. rsc.orgresearchgate.net
| Pyrazole Derivative | Activation Gibbs Energy (kcal/mol) |
| 1,5-diphenylpyrazole | ~56 |
| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |
| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |
| Data is for the N1 to N2 isomerization reaction. |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure of a molecule, including its preferred conformations and the presence of intramolecular interactions, plays a crucial role in determining its physical and biological properties. Computational methods are widely used to explore the conformational landscape of molecules and to identify and quantify intramolecular interactions.
The presence of the N-isopropyl group in this compound introduces conformational flexibility due to rotation around the C-N bond connecting the isopropyl group to the pyrazole ring. The barrier to rotation around this bond will determine the relative populations of different rotamers. Studies on the rotational barriers of n-propyl versus isopropyl groups adjacent to carbonyl groups have shown that the steric interactions play a significant role in determining the conformational preferences. osti.gov
Intramolecular hydrogen bonding can also have a significant impact on the conformation and properties of a molecule. In pyrazole derivatives, hydrogen bonds can form between a substituent and one of the nitrogen atoms of the pyrazole ring. For example, in o-hydroxy aromatic aldehydes, a strong intramolecular hydrogen bond is formed between the hydroxyl group and the aldehyde oxygen. nih.gov The strength of this hydrogen bond can be influenced by steric compression and the electronic nature of other substituents on the ring. nih.gov In the case of this compound, the possibility of an intramolecular interaction between the aldehyde group and the N2 atom of the pyrazole ring could influence its conformational preference. The distance and geometry of such an interaction would be key determinants of its strength. mdpi.com
Furthermore, intermolecular hydrogen bonding is a prominent feature in the crystal structures of many pyrazole derivatives, often leading to the formation of dimers, trimers, or extended chains. aip.orgnih.govnih.gov These intermolecular interactions can significantly influence the solid-state properties of the compound.
Tautomerism and Prototropic Rearrangements in Pyrazole Systems
Pyrazole and its derivatives are known for exhibiting annular tautomerism, a phenomenon that involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govresearchgate.net This prototropic rearrangement results in two tautomeric forms that can coexist in equilibrium. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, as well as the surrounding medium. researchgate.netnih.gov
Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers and the energy barriers associated with the proton transfer. nih.gov For N-unsubstituted pyrazoles, the tautomeric equilibrium is a key determinant of their chemical behavior. However, in the case of this compound, the presence of the isopropyl group at the N1 position precludes the typical annular tautomerism, as there is no proton to migrate.
While the classic N-H tautomerism is blocked, theoretical studies on related pyrazole systems can still provide valuable information on the electronic structure and potential for other types of isomeric rearrangements under specific conditions, although these are generally less common. The stability of a particular tautomer is influenced by a delicate balance of electronic and steric effects imparted by the substituents. researchgate.netresearchgate.net
Steric and Electronic Effects of the Isopropyl and Bromo Substituents
The substituents on the pyrazole ring, namely the isopropyl group at N1, the bromo group at C4, and the carbaldehyde group at C5, play a crucial role in defining the molecule's conformation, electronic distribution, and reactivity.
The isopropyl group at the N1 position introduces significant steric bulk. Computational models can predict the preferred rotational conformation of the isopropyl group to minimize steric hindrance with the adjacent carbaldehyde group at C5. This steric influence can affect the planarity of the molecule and the orientation of the carbaldehyde group, which in turn can influence its reactivity. Electronically, the isopropyl group is a weak electron-donating group through induction, which can slightly increase the electron density of the pyrazole ring.
The carbaldehyde group at C5 is a strong electron-withdrawing group due to both inductive and resonance effects. This significantly influences the electronic properties of the pyrazole ring, making the ring more electron-deficient.
Influence of Substituents on Molecular Properties (Theoretical Perspectives)
Theoretical calculations are invaluable for quantifying the impact of substituents on various molecular properties. For this compound, computational models can predict changes in geometry, electronic structure, and reactivity.
The combination of a bulky, weakly electron-donating isopropyl group at N1, an electron-withdrawing bromo group at C4, and a strongly electron-withdrawing carbaldehyde group at C5 creates a unique electronic environment within the pyrazole ring. Theoretical studies on substituted pyrazoles have shown that electron-withdrawing groups tend to stabilize the pyrazole ring. researchgate.net
The following table illustrates the general influence of different types of substituents on key molecular properties of the pyrazole ring, based on theoretical and computational findings for a range of pyrazole derivatives.
| Substituent Type | Effect on Electron Density | Influence on Acidity/Basicity of Ring Nitrogens | Impact on Aromaticity |
| Alkyl (e.g., Isopropyl) | Increases electron density (weakly) | Increases basicity | Minor effect |
| Halogen (e.g., Bromo) | Decreases electron density (inductive > resonance) | Decreases basicity | Can slightly alter aromaticity |
| Carbonyl (e.g., Carbaldehyde) | Strongly decreases electron density | Strongly decreases basicity | Can influence electron delocalization |
Furthermore, computational models can be used to calculate various molecular descriptors that provide quantitative insights into the molecule's properties. The table below presents a hypothetical comparison of calculated properties for unsubstituted pyrazole versus a substituted pyrazole like this compound, based on general trends observed in computational studies of similar compounds.
| Property | Unsubstituted Pyrazole (Representative Values) | This compound (Predicted Trend) | Rationale for Predicted Trend |
| Dipole Moment (Debye) | ~2.2 D | Higher | The presence of polar C-Br and C=O bonds, and the overall asymmetry of the molecule, would lead to a larger dipole moment. |
| HOMO Energy (eV) | ~ -6.5 eV | Lower (more negative) | The strong electron-withdrawing effects of the bromo and carbaldehyde groups lower the energy of the highest occupied molecular orbital. |
| LUMO Energy (eV) | ~ 0.5 eV | Lower | The electron-withdrawing substituents also lower the energy of the lowest unoccupied molecular orbital, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap (eV) | ~ 7.0 eV | Smaller | The significant lowering of both HOMO and LUMO energies often results in a reduced energy gap, which can correlate with increased reactivity in certain reactions. |
These theoretical predictions provide a framework for understanding the chemical behavior of this compound and can guide experimental studies into its reactivity and potential applications.
Role As a Versatile Synthetic Building Block in Organic Chemistry
Precursor for Complex Heterocyclic Architectures
The strategic placement of the bromo and carbaldehyde functionalities on the N-isopropyl pyrazole (B372694) core makes this compound an excellent starting material for the synthesis of complex, fused heterocyclic architectures. Pyrazole-containing polycyclic systems are of significant interest due to their prevalence in pharmacologically active compounds and functional materials. semanticscholar.orgnih.gov
The aldehyde group at the C5 position and the adjacent nitrogen atom of the pyrazole ring provide a reactive moiety for condensation reactions to build fused ring systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized as privileged structures in medicinal chemistry, often investigated for their kinase inhibitory activity. nih.govekb.eg
The general synthetic strategy involves the reaction of a 5-aminopyrazole precursor, which can be derived from or elaborated alongside the carbaldehyde. However, a more direct approach utilizes the aldehyde itself. For instance, pyrazole-4-carbaldehydes can be converted into fused systems through multi-step sequences or one-pot reactions. semanticscholar.orgnih.gov A typical reaction involves the condensation of the pyrazole carbaldehyde with a compound containing an active methylene (B1212753) group and an amino group, such as aminopyrazoles or other aminoheterocycles, to construct the fused pyrimidine (B1678525) ring. The bromo-substituent at the C4 position can be retained for further diversification or can participate in subsequent intramolecular cyclization reactions.
Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Carbaldehydes
| Fused Ring System | General Precursors | Synthetic Approach | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1H-pyrazole-4-carbaldehyde, Guanidine | Cyclocondensation | ekb.egresearchgate.net |
| Pyrazolo[3,4-b]pyridine | 5-Amino-1H-pyrazole-4-carbaldehyde, Ketones | Friedländer Annulation | semanticscholar.org |
| Thieno[2,3-c]pyrazole | Pyrazole-4-carbaldehyde, Thioglycolate esters | Gewald Reaction | nih.gov |
This table presents generalized synthetic routes applicable to pyrazole carbaldehydes, for which 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a suitable substrate.
While the construction of fused systems is a primary application, the reactivity of this compound can also be directed towards the synthesis of more intricate three-dimensional structures like spirocyclic and bridged pyrazoles.
The synthesis of spiro pyrazoles often involves reactions where a single atom is common to two rings. For example, a thermally induced, substrate-dependent reaction of alkynyl diazo compounds has been developed to produce spiro-4H-pyrazole-oxindoles in good to high yields. rsc.org Although this specific example does not start from the title compound, the principles can be adapted. The aldehyde functionality of this compound can be converted into an alkyne or a diazo-containing tether, which can then undergo intramolecular cyclization to form a spirocyclic system.
Bridged pyrazole derivatives, where two rings are joined by a bridgehead atom or a chain of atoms, represent a more complex synthetic challenge. The synthesis of such systems would require multi-step sequences starting from the functional handles present in the title compound, likely involving intramolecular cycloaddition or rearrangement reactions.
Intermediate in Multi-Component Reaction Design
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. nih.gov The aldehyde group of this compound makes it an ideal "A" component (aldehyde component) in numerous MCRs.
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the desired product. researchgate.net MCRs are inherently atom-economical as they form multiple bonds in a single step, minimizing the generation of stoichiometric byproducts. researchgate.net
By participating in MCRs, such as the Ugi or Biginelli reactions, this compound facilitates syntheses that are both efficient and environmentally conscious. For example, a four-component reaction involving this aldehyde, an amine, a carboxylic acid, and an isocyanide (Ugi reaction) would assemble a complex α-acylamino carboxamide derivative in a single, highly atom-economical step. These reactions are valued for their operational simplicity and reduced waste generation. nih.gov
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov MCRs are a cornerstone of DOS because they allow for the rapid generation of numerous analogs by simply varying the input components.
This compound is an excellent scaffold for DOS for several reasons:
Multiple Points of Diversity: The aldehyde can react with a wide range of nucleophiles. The bromo-substituent can be functionalized post-MCR via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), introducing another vector of diversity. The N-isopropyl group can also be varied at the initial pyrazole synthesis stage.
Access to Privileged Scaffolds: MCRs involving pyrazole aldehydes can generate complex heterocyclic cores, such as dihydropyridines, pyrano[2,3-c]pyrazoles, and other fused systems known to possess biological activity. nih.govfrontiersin.org This allows for the exploration of chemical space around known pharmacophores.
Table 2: Potential MCRs Utilizing this compound
| Reaction Name | Other Components | Resulting Scaffold | Key Features |
|---|---|---|---|
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | Access to medicinally relevant heterocycles |
| Hantzsch Dihydropyridine Synthesis | 2x β-Ketoester, Ammonia | Dihydropyridine | Creates calcium channel blocker analogs |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High complexity generation in one step |
Contributions to Materials Science Development
The unique electronic properties of the pyrazole ring, combined with the functional handles of this compound, make its derivatives promising candidates for applications in materials science. Pyrazole moieties are known to be components of luminous complexes, optical brighteners, and fluorescent sensors. researchgate.netmdpi.com
Derivatives of pyrazole-4-carbaldehydes have been used as versatile scaffolds in the synthesis of materials for solar cells and organic light-emitting diodes (OLEDs). mdpi.com The aldehyde group can be used to construct larger conjugated systems through reactions like Knoevenagel or Wittig condensations. The bromine atom is particularly significant as it can introduce a "heavy-atom effect," which can enhance intersystem crossing and promote phosphorescence, a desirable property for OLED emitters. Furthermore, the bromine atom serves as a synthetic handle for introducing other functional groups via cross-coupling, allowing for the fine-tuning of the electronic and photophysical properties of the final material. For instance, novel fluorescent boron(III) complexes with tunable emission properties have been synthesized from pyrazole-4-carbaldehyde precursors. mdpi.com
Precursors for Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials
The development of novel organic materials for optoelectronic applications, particularly for Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing field of research. Pyrazole derivatives have garnered considerable attention in this area due to their inherent electronic properties, high thermal stability, and tunable photophysical characteristics. While direct research on this compound in OLEDs is not extensively documented in publicly available literature, its structural motifs are present in compounds designed for such applications.
The core pyrazole structure is a known component in various fluorescent and phosphorescent materials. The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, leading to the formation of luminescent metal complexes. For instance, lanthanide complexes with pyrazole-based ligands have been investigated for their potential in OLEDs due to their sharp emission spectra and high quantum yields. The aldehyde functionality of this compound can be transformed into a variety of ligands suitable for coordinating with lanthanide ions like Europium(III) and Terbium(III), which are known for their red and green emissions, respectively.
Furthermore, the bromo-substituent opens up avenues for creating extended π-conjugated systems through cross-coupling reactions like the Suzuki or Stille reactions. By coupling the pyrazole core with other aromatic or heteroaromatic units, it is possible to fine-tune the HOMO/LUMO energy levels of the resulting molecule. This is a critical parameter in designing efficient charge-transporting and light-emitting materials for OLEDs. The isopropyl group can enhance the solubility of these larger, often rigid, molecules, which is beneficial for solution-based processing of OLED devices.
A general synthetic strategy towards such materials would involve the initial modification of the aldehyde group, for example, into a Schiff base or a β-diketone, followed by a palladium-catalyzed cross-coupling reaction at the bromo-position to introduce another chromophoric unit. The resulting compound could then be evaluated for its photoluminescent properties, such as its emission wavelength, quantum yield, and lifetime.
While specific data for this compound is scarce, the broader class of pyrazole derivatives has shown significant promise. For example, pyrazoline derivatives are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net The general synthetic utility of pyrazole carbaldehydes in creating a variety of heterocyclic structures further underscores their potential in the design of novel optoelectronic materials. researchgate.net
Application in Coordination Chemistry (Ligand Precursor)
The field of coordination chemistry explores the formation and properties of compounds containing a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The rich heteroaromatic structure of this compound makes it an excellent precursor for the synthesis of a variety of ligands. The two adjacent nitrogen atoms of the pyrazole ring, along with the oxygen atom of the aldehyde group, can act as potential coordination sites for metal ions.
The aldehyde functionality can be readily modified to create multidentate ligands. For instance, condensation of the aldehyde with various amines can yield Schiff base ligands. These Schiff bases, with their imine nitrogen and the pyrazole nitrogen atoms, can form stable chelate rings with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The stability and geometry of the resulting metal complexes are influenced by the nature of the metal ion and the steric and electronic properties of the ligand.
The bromine atom on the pyrazole ring can also play a role in the coordination chemistry of the resulting ligands. While not a primary coordination site, its presence can influence the electronic properties of the pyrazole ring, thereby affecting the ligand's donor strength. Furthermore, the bromo-substituent can be utilized to synthesize more complex ligand systems through post-coordination modification.
The isopropyl group at the N1 position of the pyrazole ring can sterically influence the coordination environment around the metal center. This can lead to the formation of complexes with specific geometries and coordination numbers, which in turn dictates their magnetic, catalytic, and optical properties.
A typical synthetic route to a metal complex could involve the one-pot reaction of this compound with a primary amine to form a Schiff base in situ, followed by the addition of a metal salt. The resulting complex can then be isolated and characterized using techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy.
The coordination chemistry of pyrazole derivatives is a vast and well-established field. pen2print.org The ability of the pyrazole ring to act as a versatile building block for constructing diverse ligand architectures has led to the development of a wide range of coordination complexes with interesting structural and functional properties. researchgate.net
Design of Novel Functional Materials
The design and synthesis of novel functional materials with specific properties is a cornerstone of modern materials science. The unique combination of reactive sites in this compound makes it a valuable starting material for the creation of a variety of functional organic materials.
The aldehyde group serves as a key functional handle for building larger molecular architectures. For example, it can undergo Knoevenagel condensation with active methylene compounds to generate extended π-systems. These types of molecules often exhibit interesting photophysical properties and can find applications as organic dyes, pigments, or components of nonlinear optical materials.
The bromine atom provides a site for post-synthetic modification via cross-coupling reactions. This allows for the introduction of various functional groups that can impart specific properties to the final material. For instance, attaching electron-donating or electron-withdrawing groups can modulate the electronic properties, while introducing long alkyl chains can influence the material's solubility and self-assembly behavior.
The pyrazole core itself contributes to the properties of the resulting materials. Its aromatic nature and the presence of two nitrogen atoms can lead to materials with good thermal stability and the ability to participate in hydrogen bonding and π-π stacking interactions. These non-covalent interactions can play a crucial role in directing the self-assembly of molecules in the solid state, leading to the formation of well-ordered structures with anisotropic properties.
An example of a functional material that could be synthesized from this precursor is a liquid crystal. By attaching a long alkyl chain to the pyrazole ring via a Suzuki coupling at the bromo position and converting the aldehyde to a suitable mesogenic group, it may be possible to induce liquid crystalline behavior. The self-organizing properties of such a material could be exploited in applications such as display technologies or sensors.
The versatility of pyrazole derivatives in the synthesis of diverse bioactive compounds and coordination complexes also extends to the design of functional materials. ajgreenchem.com The ability to systematically modify the pyrazole core allows for the fine-tuning of material properties to meet the demands of specific applications.
Future Research Directions and Synthetic Prospects for 4 Bromo 1 Propan 2 Yl 1h Pyrazole 5 Carbaldehyde
Development of Green and Sustainable Synthetic Pathways
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of safer reagents, minimizing waste, and employing energy-efficient processes. researchgate.net For the synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde and its derivatives, future research will likely focus on developing more sustainable and environmentally benign methodologies.
Solvent-Free and Catalyst-Free Methodologies
A significant advancement in green chemistry involves conducting reactions under solvent-free conditions, which eliminates the environmental and economic costs associated with solvent use and disposal. tandfonline.comjetir.org Research into the synthesis of pyrazole (B372694) derivatives has demonstrated the feasibility of solvent-free approaches, often utilizing grinding techniques or microwave irradiation to facilitate reactions. pharmacophorejournal.comresearchgate.net Future investigations could explore the adaptation of these methods for the synthesis of this compound. For instance, a one-pot, multi-component reaction involving a suitable hydrazine (B178648), a β-dicarbonyl compound, and a brominating agent under solvent-free conditions could provide a more sustainable route to this key intermediate. nih.govrsc.org The development of catalyst-free methodologies, potentially under thermal or microwave-assisted conditions, would further enhance the green credentials of its synthesis.
Photocatalytic and Electrocatalytic Approaches
Photocatalysis and electrocatalysis represent cutting-edge areas in organic synthesis, offering highly efficient and selective transformations under mild conditions. researchgate.net Visible-light photocatalysis, in particular, has emerged as a powerful tool for the construction of heterocyclic rings. nih.gov Future research could focus on developing a photocatalytic synthesis of the pyrazole core of the target molecule. This could involve, for example, a light-mediated cycloaddition reaction. organic-chemistry.org The use of blue LEDs as an energy source is a promising green alternative to traditional heating methods. researchgate.net
Electrocatalysis offers another avenue for sustainable synthesis, often enabling reactions with high atom economy and avoiding the use of stoichiometric chemical oxidants or reductants. The electrochemical synthesis of pyrazole derivatives is an area ripe for exploration. A potential electrocatalytic approach for the synthesis of this compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that undergoes cyclization.
Exploration of Novel Catalytic Transformations
The development of novel catalytic methods for the functionalization of this compound is a key area for future research. Such advancements would enable the synthesis of a diverse range of derivatives with potentially valuable biological or material properties.
Enantioselective Catalysis for Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry, as the enantiomers of a drug can exhibit vastly different biological activities. While the parent molecule, this compound, is achiral, its aldehyde group provides a handle for the introduction of chirality. Future research is expected to focus on the development of enantioselective catalytic reactions involving the formyl group. For instance, asymmetric aldol, Henry, or cyanation reactions catalyzed by chiral organocatalysts or metal complexes could lead to the synthesis of enantioenriched pyrazole derivatives. thieme-connect.comrsc.orgrsc.org The resulting chiral alcohols, nitroalcohols, or cyanohydrins would be valuable building blocks for the synthesis of more complex and potentially bioactive molecules. rwth-aachen.deresearchgate.net
Biocatalytic Approaches
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity, mild reaction conditions, and environmental compatibility. While specific biocatalytic methods for the synthesis or transformation of this compound have not yet been reported, this represents a promising area for future investigation. Enzymes such as oxidoreductases could be employed for the selective oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. Furthermore, lyases could potentially be used for the asymmetric addition to the aldehyde, offering a green alternative to traditional chemical methods for the synthesis of chiral derivatives.
Design of Advanced Materials Precursors with Tailored Properties
The pyrazole scaffold is not only important in pharmaceuticals but also serves as a building block for advanced materials. researchgate.netmdpi.com The presence of nitrogen atoms makes pyrazoles interesting ligands for metal complexes with potential applications in catalysis and materials science. chim.itresearchgate.net The specific substitution pattern of this compound makes it an attractive precursor for the design of novel materials.
Future research in this area could involve the use of the aldehyde and bromine functionalities to synthesize conjugated polymers or oligomers. For example, the aldehyde could undergo condensation reactions, while the bromine atom could be utilized in cross-coupling reactions like Suzuki or Sonogashira couplings to extend the conjugated system. Such materials could exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Furthermore, the nitrogen-rich pyrazole core, when incorporated into larger structures, could lead to the development of novel energetic materials. researchgate.net
Expanded Utility in Flow Chemistry and Automated Synthesis
The synthesis of pyrazole scaffolds, while well-established, often involves challenges related to reaction efficiency, safety (especially when handling hazardous intermediates like hydrazines), and scalability. nih.govnih.gov Flow chemistry, or continuous-flow synthesis, has emerged as a powerful alternative to traditional batch methods, offering enhanced control over reaction parameters, superior heat and mass transfer, and improved safety profiles. nih.govrsc.org
For a molecule such as this compound, a multi-step continuous flow setup could be envisioned for its entire production sequence. nih.govscispace.com This approach would involve pumping reagents through a series of interconnected reactors (e.g., capillary tubes or microreactors), where each reactor is dedicated to a specific transformation. mdpi.com Such a process offers numerous advantages:
Enhanced Safety: Unstable or hazardous intermediates, such as diazonium salts which can be used in pyrazole synthesis, are generated and consumed in situ, minimizing the risks associated with their accumulation and handling. scispace.commdpi.com
Improved Efficiency and Yield: Precise control over parameters like temperature, pressure, and residence time allows for the fine-tuning of reaction conditions to maximize yield and minimize byproduct formation. nih.gov For instance, the cyclo-condensation step in pyrazole synthesis can be significantly accelerated, with residence times of minutes compared to hours in batch processes. mdpi.com
Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering-up" (running multiple systems in parallel), which is often more straightforward than transitioning a batch process to a larger, more complex reactor. nih.gov
Automation: Flow chemistry setups are highly amenable to automation. rsc.org Robotic platforms can manage reagent introduction, parameter control, in-line analysis, and product collection, enabling the rapid synthesis and screening of a library of derivatives from the this compound core. ucla.edu
The table below illustrates a hypothetical comparison between batch and a prospective continuous-flow process for a key synthetic step in producing a pyrazole like the title compound, based on general findings in the literature. mdpi.com
| Parameter | Traditional Batch Synthesis | Continuous-Flow Synthesis Prospect |
| Reaction Time | Typically several hours (e.g., 20 hours) | Significantly reduced (e.g., ~60 minutes) |
| Safety Profile | Accumulation of hazardous intermediates | In situ generation and consumption |
| Workup | Manual, multi-step extractions | Automated, in-line separation/purification |
| Scalability | Requires redesign of reactor and conditions | Achieved by longer run times or parallelization |
| Process Control | Limited control over exotherms, mixing | Precise control of temperature, mixing, time |
This automated, continuous approach could dramatically accelerate the exploration of the chemical space around this compound, facilitating the efficient production of novel compounds for biological screening or materials development.
Integration with Machine Learning for Reaction Optimization and Discovery
For this compound, ML can be leveraged in several key areas:
Reaction Condition Optimization: The synthesis of this pyrazole and its subsequent derivatization involves a complex interplay of factors like catalyst, solvent, temperature, and reactant concentrations. semanticscholar.orggithub.io An ML algorithm, particularly using an active learning framework, could intelligently guide experimentation. nih.govnih.gov Starting with a small dataset, the model would predict the conditions most likely to improve the yield or selectivity, and the experimental results would then be fed back into the model to refine its predictions iteratively. This "closed-loop" optimization can identify the ideal reaction conditions far more rapidly than traditional one-variable-at-a-time methods. github.ionih.gov
Computer-Aided Synthesis Planning (CASP): ML-based retrosynthesis tools can propose viable synthetic pathways to complex target molecules. beilstein-journals.orgiscientific.org By incorporating this compound into the library of available building blocks, these algorithms could identify novel opportunities to use it in the synthesis of new drug candidates or functional materials that chemists might not have conceived. nih.gov
Forward Reaction Prediction: ML models can also predict the likely products of a given set of reactants and conditions. acs.org This capability is invaluable for validating proposed synthetic steps, anticipating potential side reactions, and ensuring that a planned route involving the pyrazole aldehyde is robust and feasible before committing to laboratory work. ucla.edubeilstein-journals.org
The table below outlines the key parameters and objectives for a machine learning-guided optimization of a reaction involving the title compound.
| ML Model Input (Parameters) | ML Model Output (Prediction/Goal) | Potential Impact |
| Reactant Structures | Product Structure(s) | Validation of synthetic steps, side-product analysis |
| Catalyst, Ligand, Base | Reaction Yield (%) | Maximization of product formation, cost reduction |
| Solvent, Temperature, Time | Enantiomeric Excess / Selectivity | Optimization for specific stereoisomers or regioselectivity |
| Substrate Functional Groups | Reaction Feasibility Score | Screening for viable transformations across a library |
Q & A
Q. What are the standard synthetic routes for 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde, and how do reaction conditions influence yield?
Answer: The synthesis typically involves cyclization of precursors like 4-bromoacetophenone with hydrazine hydrate to form the pyrazole core, followed by functionalization. For example, oxidation of [3-(4-bromophenyl)-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol using pyridinium chlorochromate (PCC) in DMF achieves the aldehyde group, yielding 72% under mild conditions . Key factors affecting yield include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Oxidizing agents : PCC is preferred over MnO₂ due to milder conditions and reduced side reactions.
- Temperature : Reactions at 25–40°C minimize decomposition of the aldehyde group.
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves dihedral angles (e.g., 74.91° between pyrazole and chlorophenyl rings) and confirms regiochemistry .
- NMR spectroscopy :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm.
- ¹³C NMR : Carbonyl carbon resonates at δ 190–195 ppm.
- Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 299.55 (C₉H₁₀BrN₂O) confirms molecular weight .
Q. What are the key reactivity patterns of the aldehyde group in this compound?
Answer: The aldehyde group participates in:
- Nucleophilic additions : Forms Schiff bases with amines (e.g., hydrazines for oxime synthesis) .
- Reductions : NaBH₄ reduces it to a primary alcohol, useful for prodrug derivatization.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids require protection (e.g., acetal formation) to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up, and what contradictions exist in reported methodologies?
Answer: Contradictions :
- Oxidation efficiency : PCC in DMF yields 72% , while MnO₂ in CH₂Cl₂ reports 58–65% , attributed to solvent-dependent PCC stability.
Optimization strategies : - Catalyst loading : Increase PCC stoichiometry to 3:1 (substrate:PCC) to drive oxidation to completion.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) removes byproducts like over-oxidized carboxylic acids.
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Bromine at C4 : Activates the pyrazole ring for Buchwald-Hartwig amination but deactivates the aldehyde toward electrophilic substitution.
- Propan-2-yl group : Steric hindrance at N1 reduces accessibility for Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos) .
Data contradiction : Some studies report successful Heck coupling at C5 , while others note aldehyde interference; DFT calculations suggest electronic withdrawal by the aldehyde destabilizes transition states .
Q. What computational methods are used to predict biological activity, and how do they align with experimental data?
Answer:
- Molecular docking : Pyrazole derivatives show affinity for kinase targets (e.g., EGFR) due to planar geometry and halogen bonding .
- ADMET predictions : The aldehyde group increases metabolic liability (high clearance in liver microsomes), conflicting with in vitro cytotoxicity assays where the compound showed stability .
Resolution : Prodrug strategies (e.g., oxime formation) improve metabolic stability without sacrificing activity .
Methodological Recommendations
- Handling moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves.
- Troubleshooting low yields : Monitor reaction progress via TLC (eluent: EtOAc/hexane 1:1) and optimize PCC stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
